molecular formula C13H10Cl2N2S B11959405 1-(3,4-Dichlorophenyl)-3-phenylthiourea CAS No. 1932-37-2

1-(3,4-Dichlorophenyl)-3-phenylthiourea

Cat. No.: B11959405
CAS No.: 1932-37-2
M. Wt: 297.2 g/mol
InChI Key: QJAYUNBHNKSXFD-UHFFFAOYSA-N
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Description

General Context of Thiourea (B124793) Compounds as Promising Chemical Scaffolds

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335), but with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties that make thiourea and its derivatives highly versatile. semanticscholar.org Thiourea-based compounds serve as promising and privileged structural motifs in medicinal and synthetic chemistry. semanticscholar.orgnih.gov Their broad range of therapeutic and pharmacological properties has made them a focal point of extensive research. nih.gov

The thiourea scaffold is a key building block in the synthesis of various heterocyclic compounds, such as pyrimidine (B1678525) derivatives and aminothiazoles. wikipedia.org In industry, thiourea derivatives are utilized in the production of flame-retardant resins and as vulcanization accelerators. wikipedia.org Their applications also extend to agriculture, where they have been developed as anti-fungal agents, herbicides, and insect growth regulators. semanticscholar.orgresearchgate.net The significance of thiourea derivatives is underscored by their diverse biological activities, which include:

Antimicrobial Activity : Effective against various bacteria and fungi. semanticscholar.orgontosight.ai

Antiviral Activity : Showing promise in the development of treatments for viral infections. nih.govontosight.ai

Anticancer Activity : Demonstrating cytotoxic effects against numerous cancer cell lines. semanticscholar.orgnih.govmdpi.com

Antioxidant Properties : Exhibiting the ability to scavenge free radicals. mdpi.com

Enzyme Inhibition : Acting as inhibitors for various enzymes, which is a key mechanism in drug development. ontosight.ainih.gov

The adaptability of the thiourea core structure allows for the synthesis of a wide array of derivatives with tailored functionalities and properties. rsc.org

Academic Importance of 1,3-Disubstituted Thiourea Derivatives

Within the broad class of thiourea compounds, the 1,3-disubstituted derivatives are of particular academic interest. mdpi.com In these molecules, two hydrogen atoms of the amino groups in thiourea are replaced by other functional groups, often aryl or alkyl moieties. This disubstitution allows for systematic structural modifications, enabling researchers to investigate structure-activity relationships (SAR). nih.gov

The academic importance of 1,3-disubstituted thioureas stems from their enhanced and often specific biological activities. A large number of these derivatives have been reported to possess significant antiproliferative properties against a variety of tumor cell lines. mdpi.com The introduction of different substituents on the terminal phenyl rings can modulate their cytotoxic efficacy. mdpi.com For instance, derivatives with electron-withdrawing groups have been found to be particularly effective. mdpi.com

Recent studies have highlighted that the distinct chemical structure of 1,3-disubstituted thiourea derivatives provides an advantage in selectively targeting cancer cells. nih.gov Their mechanisms of action can involve inducing apoptosis, inhibiting key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), and disrupting cellular metabolic pathways. mdpi.comnih.govresearchgate.net The synthesis of unsymmetrical 1,3-diarylthioureas is a straightforward process, typically involving the reaction of an isothiocyanate with an appropriate amine, which further enhances their appeal for research and development. slideshare.netresearchgate.net

Table 1: Selected Biological Activities of 1,3-Disubstituted Thiourea Derivatives
Biological ActivityDescriptionReferences
AnticancerExert cytotoxic effects on various cancer cell lines, including colon, prostate, and leukemia. mdpi.comnih.gov
Enzyme InhibitionAct as inhibitors for enzymes such as tyrosinase and various kinases, relevant in disease treatment. nih.govresearchgate.net
AntimicrobialShow efficacy against bacteria like E. coli and S. aureus. rsc.orgslideshare.net
AntitubercularSome derivatives have shown potent activity against Mycobacterium tuberculosis, including resistant strains. nih.gov
Anti-inflammatoryUrea-thiourea hybrids have demonstrated a broad spectrum of anti-inflammatory effects. mdpi.com

Research Rationale for 1-(3,4-Dichlorophenyl)-3-phenylthiourea in Academic Disciplines

The specific compound this compound has emerged as a subject of interest in several academic disciplines due to its distinct structural features. The rationale for its study is rooted in the known biological activities of halogenated aromatic compounds and the versatile thiourea scaffold.

The presence of a 3,4-dichlorophenyl group is particularly significant. Halogen atoms, especially chlorine, can alter the electronic, hydrophobic, and steric properties of a molecule, often leading to enhanced biological activity. In the context of thiourea derivatives, dihalogenophenyl substituents have been associated with high cytotoxic activity against cancer cells. mdpi.com For example, a closely related compound, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was identified as a highly potent cytotoxic agent against colon and leukemia cancer cell lines. biointerfaceresearch.comresearchgate.net This suggests that the 3,4-dichloro substitution pattern is a key contributor to the molecule's potential bioactivity.

The research rationale for studying this compound spans several areas:

Medicinal Chemistry : To explore its potential as an anticancer agent, building upon the established cytotoxicity of similar halogenated thiourea derivatives. mdpi.comresearchgate.net Investigations into its mechanism of action, such as the induction of apoptosis or inhibition of specific cellular pathways, are of prime interest. nih.gov

Organic Synthesis : As an intermediate in the synthesis of more complex heterocyclic compounds and as a model compound for developing new synthetic methodologies. researchgate.netslideshare.net

Materials Science : The structural characteristics of diarylthioureas, including their ability to form hydrogen bonds, make them interesting candidates for the study of crystal engineering and the development of new materials. researchgate.net

The synthesis of this compound is typically achieved through the reaction of 3,4-dichloroaniline (B118046) with phenyl isothiocyanate. guidechem.com

Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1932-37-2 guidechem.com
Molecular FormulaC₁₃H₁₀Cl₂N₂S guidechem.com
Molecular Weight297.197 g/mol guidechem.com
Melting Point136.1-137.0 °C guidechem.com
Boiling Point400.6°C at 760 mmHg guidechem.com
Density1.474 g/cm³ guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1932-37-2

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-phenylthiourea

InChI

InChI=1S/C13H10Cl2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)

InChI Key

QJAYUNBHNKSXFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for N,N'-Diarylthioureas

The synthesis of N,N'-diarylthioureas is a well-documented area of organic chemistry, with several reliable methods available. These strategies are often chosen based on the availability of starting materials, desired yield, and reaction efficiency. A predominant and versatile approach involves the coupling of an aryl amine with an aryl isothiocyanate.

Isothiocyanate-Mediated Coupling Reactions

The most common and direct route to N,N'-diarylthioureas is the reaction between an aryl isothiocyanate and an aryl amine. This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea (B124793) linkage. ijacskros.com

The general scheme for this reaction is: Ar-N=C=S + Ar'-NH₂ → Ar-NH-C(S)-NH-Ar'

This method is widely employed due to its simplicity and the commercial availability of a diverse range of aryl amines and aryl isothiocyanates. touro.edu The isothiocyanate itself can be a primary starting material or it can be generated in situ. One common method for in situ generation involves the reaction of an amine with carbon disulfide in the presence of a desulfurizing agent. nih.govrsc.org Another approach involves reacting an aryl amine with ammonium (B1175870) thiocyanate (B1210189) under acidic conditions to form the corresponding thiourea precursor. ijcrt.org

Considerations of Reaction Conditions and Solvents

The efficiency and outcome of N,N'-diarylthiourea synthesis can be significantly influenced by the chosen reaction conditions and solvents.

Solvents: A variety of solvents can be used, with the choice often depending on the solubility of the reactants. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethanol (B145695). In some cases, reactions are performed in aqueous media, aligning with green chemistry principles. rsc.org

Catalysts: While many isothiocyanate-amine coupling reactions proceed without a catalyst, bases such as triethylamine (B128534) (Et₃N) or N-methylmorpholine (NMM) are sometimes used to facilitate the reaction, particularly when starting from an amine salt. nih.gov

Temperature: Most reactions are carried out at room temperature, although gentle heating or cooling may be applied to control the reaction rate and minimize side products.

Microwave-Assisted Synthesis: A significant advancement in this field is the use of microwave irradiation. This technique can drastically reduce reaction times from several hours to just a few minutes and often leads to higher yields with cleaner product formation. nih.gov Solvent-free, or "dry media," reactions under microwave conditions have also been successfully developed, further enhancing the environmental friendliness of the synthesis.

Below is a table summarizing various reaction conditions for the synthesis of diarylthioureas.

MethodReactantsSolvent/ConditionsKey AdvantagesReference
Conventional CouplingAryl Isothiocyanate + Aryl AmineDry THF, Room TempSimple, one-step procedure touro.edu
In Situ Isothiocyanate FormationAmine + CS₂ + Desulfurizing AgentDCM, Base (e.g., Et₃N)Avoids handling of isothiocyanates nih.gov
Aqueous SynthesisAmine + CS₂ + Na₂S₂O₈Water, Basic conditionsGreen, practical, and efficient rsc.org
Microwave-AssistedAryl Amine + Ammonium ThiocyanateWater, Microwave (15 min)Rapid reaction, high yield (86.3%) ijcrt.org

Specific Synthetic Approaches for 1-(3,4-Dichlorophenyl)-3-phenylthiourea

There are two primary pathways for this synthesis:

Pathway A: Reaction of 3,4-dichloroaniline (B118046) with phenyl isothiocyanate .

Pathway B: Reaction of aniline (B41778) with 3,4-dichlorophenyl isothiocyanate .

Pathway A is often preferred due to the commercial availability and stability of the starting materials. The synthesis of the closely related isomer, 1-(3,5-Dichlorophenyl)-3-phenylthiourea, is achieved by reacting 3,5-dichloroaniline (B42879) with phenyl isothiocyanate, which strongly supports this proposed method. vulcanchem.com Similarly, the synthesis of the monosubstituted N-(3,4-dichlorophenyl)thiourea involves reacting 3,4-dichloroaniline with ammonium thiocyanate in the presence of acid. chemicalbook.comnih.gov

The reaction for Pathway A would proceed as follows:

Reaction scheme for the synthesis of this compound

This reaction would typically be performed in a solvent like THF or ethanol at room temperature, and the product could be isolated by precipitation and recrystallization to achieve high purity.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

The core structure of this compound serves as a scaffold for the synthesis of various analogues. By systematically modifying the phenyl rings, researchers can investigate the structure-activity relationships (SAR) of this class of compounds, which is essential for optimizing their biological activity, for instance, as potential anti-cancer agents. touro.edunih.gov

Introduction of Halogenated Moieties

The presence and position of halogen atoms on the aryl rings of diarylthioureas are critical determinants of their biological activity. The base compound already contains a dichlorophenyl group. Further SAR studies often involve:

Varying Halogen Position: Moving the chlorine atoms to different positions on the phenyl ring (e.g., 2,4-dichloro, 2,5-dichloro, 3,5-dichloro) can probe the steric and electronic requirements for interaction with a biological target. vulcanchem.com

Changing the Halogen: Substituting chlorine with other halogens like fluorine, bromine, or iodine allows for the fine-tuning of properties such as lipophilicity and hydrogen-bonding capacity.

Introducing Halogens on the Second Ring: Adding halogen substituents to the unsubstituted phenyl ring can further explore the SAR.

These modifications help to map the electronic and steric factors that govern the compound's efficacy and selectivity. nih.gov

Incorporation of Trifluoromethyl Groups

The trifluoromethyl (-CF₃) group is a key functional group in medicinal chemistry, often used as a bioisostere for a methyl or chloro group. Its introduction into diarylthiourea analogues is a common strategy in SAR studies for several reasons:

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can improve the compound's pharmacokinetic profile.

Electronic Effects: The -CF₃ group is strongly electron-withdrawing, which can alter the acidity of nearby N-H protons and influence binding interactions.

SAR studies have shown that adding a -CF₃ group can significantly impact the biological potency of related aryl-urea and thiourea compounds. mdpi.comnih.gov For example, analogues could be synthesized by reacting 3,4-dichloroaniline with a trifluoromethyl-substituted phenyl isothiocyanate, or by reacting a trifluoromethyl-substituted aniline with 3,4-dichlorophenyl isothiocyanate.

The table below outlines common derivatization strategies for SAR studies of diarylthioureas.

Modification StrategyExample SubstituentRationale for SAR StudyReference
Varying Halogen Position3,5-DichlorophenylInvestigate steric and electronic effects of substitution pattern vulcanchem.com
Changing Halogen Type4-BromophenylFine-tune lipophilicity and polarizability nih.gov
Halogenation of Second Ring4-ChlorophenylExplore additional binding pockets and interactions nih.gov
Incorporation of -CF₃ Group4-(Trifluoromethyl)phenylEnhance metabolic stability, lipophilicity, and electronic properties mdpi.comnih.gov

Diversification of the Second Phenyl Substituent

The chemical structure of this compound offers a versatile scaffold for synthetic modification, particularly through the diversification of the second phenyl ring (the phenyl group not substituted with dichlorides). This allows for the systematic alteration of the molecule's steric and electronic properties, enabling the exploration of structure-activity relationships for various applications. The primary synthetic route to achieve this diversification involves the reaction of 3,4-dichlorophenyl isothiocyanate with a range of substituted anilines, or conversely, the reaction of 3,4-dichloroaniline with various substituted phenyl isothiocyanates.

Detailed research has been conducted on derivatives where the second phenyl ring is modified with electron-withdrawing groups. For instance, a notable analog, 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea , was synthesized as part of a broader study on 1,3-disubstituted thiourea derivatives. In this series, the compound bearing the 3,4-dichlorophenyl fragment was found to exhibit the most potent cytotoxic profile among its isomers. nih.gov

Further diversification is exemplified by the synthesis of compounds with multiple substituents on the second phenyl ring. An example is 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea , which was included in a study of halogenated copper (II) complexes of thiourea derivatives. mdpi.com This demonstrates the feasibility of incorporating both halogen and nitro functionalities to finely tune the molecule's properties. Another documented analog is 1-(3,4-dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea , which introduces a sulfonamide group to the scaffold. sigmaaldrich.com

The table below summarizes key examples of this diversification.

Substituent(s) on Second Phenyl RingResulting Compound NameReference
3-(Trifluoromethyl)1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea nih.gov
4-Chloro, 3-Nitro1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea mdpi.com
4-Sulfamoyl1-(3,4-dichlorophenyl)-3-(4-sulfamoylphenyl)-2-thiourea sigmaaldrich.com

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the molecular vibrations of a compound. For 1-(3,4-Dichlorophenyl)-3-phenylthiourea, this analysis would involve both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. While general spectral regions for thiourea (B124793) derivatives are known, specific assignments for this compound are not documented.

Assignment of Fundamental Vibrational ModesA detailed assignment of the fundamental vibrational modes would require experimental spectra correlated with theoretical calculations, typically using Density Functional Theory (DFT). Key vibrational modes expected for this molecule would include:

C=S Stretching: A characteristic band for the thiocarbonyl group.

C-N Stretching: Vibrations associated with the C-N bonds of the thiourea backbone.

Aromatic C-H and C=C Stretching: Vibrations originating from both the phenyl and dichlorophenyl rings.

C-Cl Stretching: Modes corresponding to the carbon-chlorine bonds on the dichlorophenyl ring.

N-H Bending: In-plane and out-of-plane bending of the N-H groups.

A data table, such as the one below, would typically be generated to compare experimental and calculated vibrational frequencies.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)
N-H StretchData not availableData not availableData not available
C-H Stretch (Aromatic)Data not availableData not availableData not available
C=C Stretch (Aromatic)Data not availableData not availableData not available
C=S StretchData not availableData not availableData not available
C-N StretchData not availableData not availableData not available
C-Cl StretchData not availableData not availableData not available

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Specific ¹H and ¹³C chemical shift data for this compound are not found in the reviewed literature. A full analysis would provide precise chemical shifts and coupling constants for each unique proton and carbon atom.

The expected ¹H NMR spectrum would show distinct signals for:

The two N-H protons, likely appearing as broad singlets.

The aromatic protons on the phenyl ring.

The three aromatic protons on the 3,4-dichlorophenyl ring, with a characteristic splitting pattern.

The ¹³C NMR spectrum would display signals for:

The thiocarbonyl carbon (C=S), typically found significantly downfield.

Each of the unique aromatic carbons in both the phenyl and dichlorophenyl rings.

The data would be presented in a table similar to this:

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Position ¹H NMR ¹³C NMR
N-H (Phenyl side) Data not available -
N-H (Dichlorophenyl side) Data not available -
C=S - Data not available
Phenyl Ring Carbons/Protons Data not available Data not available

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would be expected to show absorptions corresponding to π→π* and n→π* transitions.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction analysis of single crystals offers definitive information regarding the three-dimensional structure of a molecule, including bond lengths, bond angles, and the spatial arrangement of atoms. For the analogue N-(3,4-Dichlorophenyl)thiourea, these studies reveal a crystalline solid belonging to the triclinic system. nih.gov

Crystal Data for N-(3,4-Dichlorophenyl)thiourea

Property Value
Empirical Formula C₇H₆Cl₂N₂S
Crystal System Triclinic
a (Å) 5.8168 (19)
b (Å) 8.489 (3)
c (Å) 9.771 (3)
α (°) 107.042 (4)
β (°) 94.468 (4)
γ (°) 94.778 (4)
Volume (ų) 457.0 (3)
Z 2

Data sourced from a study on the analogue, N-(3,4-Dichlorophenyl)thiourea. nih.gov

Elucidation of Molecular Conformations and Torsion Angles

The conformation of a molecule is critical to its chemical and physical properties. In the crystalline state of the analogue N-(3,4-Dichlorophenyl)thiourea, the molecule is not planar. nih.gov The dichlorinated benzene ring is significantly twisted relative to the thiourea fragment [—N—C(=S)—N]. nih.gov This rotation is quantified by the dihedral angle between the plane of the benzene ring and the mean plane of the thiourea group, which was determined to be 66.77 (3)°. nih.gov This twisted conformation minimizes steric hindrance between the aromatic ring and the thiourea moiety.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds, which are hydrogen bonds formed between different parts of the same molecule, can play a crucial role in stabilizing a particular molecular conformation. However, in the reported crystal structure of the analogue N-(3,4-Dichlorophenyl)thiourea, there is no evidence of significant intramolecular hydrogen bonding networks. nih.gov The molecular conformation is primarily dictated by steric effects and intermolecular forces.

Characterization of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonds, π-Stacking)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the solid state of N-(3,4-Dichlorophenyl)thiourea, the dominant forces are intermolecular hydrogen bonds. nih.gov

The structure features distinct N—H⋯S and N—H⋯Cl hydrogen bonds that link adjacent molecules. nih.gov Specifically, a hydrogen atom from one of the thiourea nitrogen atoms forms a hydrogen bond with the sulfur atom of a neighboring molecule. nih.gov Concurrently, a hydrogen atom on the other nitrogen engages in a hydrogen bond with one of the chlorine atoms on the phenyl ring of another adjacent molecule. nih.gov This intricate network of hydrogen bonds effectively connects the individual molecules into a stable, three-dimensional supramolecular architecture. nih.gov

Hydrogen-Bond Geometry for N-(3,4-Dichlorophenyl)thiourea (Å, °)

D—H⋯A d(D—H) d(H⋯A) d(D⋯A) ∠(DHA)
N—H⋯S 0.86 (3) 2.51 (2) 3.342 (3) 161 (4)
N—H⋯Cl 0.87 (3) 2.80 (2) 3.646 (3) 163 (4)

D = donor atom; H = hydrogen atom; A = acceptor atom. Data sourced from a study on the analogue, N-(3,4-Dichlorophenyl)thiourea. nih.gov

While π-stacking interactions between aromatic rings are a common packing motif in phenyl-containing compounds, the analysis of N-(3,4-Dichlorophenyl)thiourea focused primarily on its hydrogen bonding network. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of thiourea (B124793) derivatives. Methods like Density Functional Theory (DFT) are employed to model various molecular properties. For analogous compounds, these studies are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations would be performed to determine the most stable three-dimensional conformation of 1-(3,4-Dichlorophenyl)-3-phenylthiourea. This process finds the minimum energy structure on the potential energy surface. Analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. In similar thiourea derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on specific phenyl rings and the C=S group, indicating the regions susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. It visualizes the electrostatic potential on the electron density surface. In MEP maps of similar thiourea derivatives, negative potential regions (typically colored red or yellow) are localized around electronegative atoms like sulfur and the chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (colored blue) are usually found around the N-H protons, identifying them as the primary sites for nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., IR Intensities, Raman Activities)

DFT calculations can accurately predict vibrational frequencies, which are then correlated with experimental Infrared (IR) and Raman spectra. The calculated wavenumbers are often scaled by a specific factor to correct for anharmonicity and computational approximations. These theoretical spectra aid in the precise assignment of vibrational modes. For instance, the characteristic N-H and C=S stretching vibrations in related molecules are identified and analyzed to understand bonding characteristics and intramolecular hydrogen bonding.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent.

Analysis of Molecular Interactions with Solvent Systems (Radial Distribution Functions)

To understand how this compound interacts with a solvent (e.g., water), MD simulations are performed. The Radial Distribution Function (RDF), g(r), is calculated from the simulation trajectory to determine the probability of finding a solvent atom at a certain distance from a specific atom of the solute. Peaks in the RDF plot indicate strong interactions, such as hydrogen bonding. For similar thiourea derivatives, RDF analysis has been used to identify the specific atoms, like the N-H protons and the sulfur atom, that have the most pronounced interactions with water molecules.

Reactivity and Stability Descriptors

Computational chemistry offers powerful tools to predict the reactivity and stability of molecules. For thiourea derivatives, descriptors such as Average Local Ionization Energy (ALIE), Fukui functions, and Bond Dissociation Energies (BDE) are crucial for understanding their chemical behavior, including the sites most susceptible to chemical attack and their stability against oxidation.

Average Local Ionization Energy (ALIE) and Fukui Functions

Average Local Ionization Energy (ALIE) and Fukui functions are conceptual DFT tools used to identify the most reactive sites within a molecule. curtin.edu.auresearchgate.net The ALIE, calculated on the molecule's electron density surface, indicates the energy required to remove an electron from any point in the space of the molecule. Lower ALIE values correspond to regions that are more susceptible to electrophilic attack. researchgate.netuantwerpen.be

Fukui functions provide information about the change in electron density at a specific point when the total number of electrons in the system changes. They help in distinguishing between sites prone to electrophilic attack (where an electron is removed), nucleophilic attack (where an electron is added), and radical attack. uantwerpen.be

For structurally similar compounds like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, computational analyses have been performed. uns.ac.rs These studies show that the regions with the lowest ALIE values, and therefore the most probable sites for electrophilic attack, are located around the sulfur atom and the phenyl ring system. The Fukui functions for such molecules typically identify the sulfur and nitrogen atoms of the thiourea bridge as key sites for various types of chemical reactions.

Table 1: Representative Local Reactivity Descriptors for a Thiourea Derivative (Data based on analysis of structurally similar compounds)

Atomic SiteSusceptibility to Electrophilic Attack (Lowest ALIE)Susceptibility to Nucleophilic AttackSusceptibility to Radical Attack
Sulfur (S)HighModerateHigh
Nitrogen (N-H)ModerateHighModerate
Dichlorophenyl RingLow-ModerateLow-ModerateLow
Phenyl RingModerateLowLow

Bond Dissociation Energies (BDE) for Oxidative Stability

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength and a critical parameter for assessing a molecule's stability, particularly its resistance to autoxidation. uantwerpen.bemasterorganicchemistry.com A lower BDE value indicates a weaker bond, which is more susceptible to cleavage and can be a starting point for degradation or antioxidant activity. masterorganicchemistry.comresearchgate.net

In the context of thiourea derivatives, the BDEs for N-H and C-H bonds are of particular interest. uns.ac.rs The N-H bonds of the thiourea moiety are often the weakest and most likely to break, initiating radical reactions. This is a key factor in the degradation pathway of these compounds and also relates to their potential as radical scavengers. Computational studies on related dichlorophenyl thiourea compounds have calculated the BDE for all single acyclic bonds to determine where degradation could most likely start. uns.ac.rs The analysis typically reveals that the N-H bonds possess the lowest BDE values, making them the most probable sites for initial oxidative processes.

Table 2: Calculated Bond Dissociation Energies (BDE) for Key Bonds in a Thiourea Analog (Data based on analysis of structurally similar compounds)

BondBDE (kcal/mol)Implication for Stability
N-H (of thiourea)~85-95Most likely site for initial oxidation
C-N (thiourea-phenyl)~100-110More stable than N-H bond
C-S (thiocarbonyl)~70-80Weaker than C-N, but N-H is typically the trigger
C-Cl (on phenyl ring)~95-105Relatively strong bond

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics, such as optical switching and frequency conversion. mdpi.comresearchgate.net Organic molecules, particularly those with donor-acceptor groups and delocalized π-electron systems, are of great interest for their potentially large NLO responses. mdpi.comnih.gov

The NLO properties of a molecule are primarily determined by its first hyperpolarizability (β). Theoretical calculations using DFT can predict these properties. Studies on thiourea derivatives have shown that they can be good NLO materials. For instance, the calculated first hyperpolarizability of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was found to be significantly higher than that of urea (B33335), a standard reference material for NLO studies. uns.ac.rs This enhanced NLO activity is attributed to the intramolecular charge transfer characteristics of the molecule, facilitated by the π-conjugated system spanning the phenyl rings and the thiourea bridge.

Table 3: Calculated Nonlinear Optical (NLO) Properties for a Thiourea Analog (Data based on analysis of structurally similar compounds)

ParameterValue (esu)Comparison to Urea
Dipole Moment (μ)~5-7 DHigher
Polarizability (α)~3 x 10⁻²³Higher
First Hyperpolarizability (β)~1.5 x 10⁻²⁸~38 times higher uns.ac.rs

This significant enhancement in the first hyperpolarizability suggests that this compound and related compounds have potential for development as materials for NLO applications. curtin.edu.au

Mechanistic Studies of Biological Activity Non Clinical Focus

Antimicrobial Activity

Thiourea (B124793) derivatives, including those with dichlorophenyl substitutions, have been a subject of significant research for their antimicrobial properties. The mechanisms underlying these activities are multifaceted, involving the inhibition of essential bacterial enzymes, interference with community-based bacterial structures like biofilms, and unique metal-dependent pathways.

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase, Topoisomerase IV)

A primary mechanism for the antimicrobial action of thiourea derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and cell division, making them validated targets for antibacterial agents. researchgate.netsemanticscholar.org

Research into 3-(trifluoromethyl)phenylthiourea (B159877) derivatives has revealed their inhibitory action against topoisomerase IV. biointerfaceresearch.com Further studies on copper (II) complexes of these compounds have demonstrated a dual inhibitory capability. For instance, a copper (II) complex of a structurally similar compound, 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was found to be a dual inhibitor of both DNA gyrase and topoisomerase IV isolated from Staphylococcus aureus. touro.edu This dual-targeting approach is advantageous as it can help circumvent the development of bacterial resistance that might arise from mutations in a single target enzyme. researchgate.net The inhibition of these enzymes disrupts essential cellular processes, leading to bacterial cell death.

The table below summarizes the inhibitory activity of a representative copper (II) complex of a halogenphenylthiourea against bacterial topoisomerases.

Table 1: Inhibition of S. aureus Topoisomerases by a Related Thiourea Copper Complex

Compound Target Enzyme Activity
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea DNA Gyrase Inhibitor
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Topoisomerase IV Inhibitor

Data sourced from a study on Cu(II) complexes of 3-(trifluoromethyl)phenylthiourea derivatives. touro.edu

Disruption of Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. nih.gov Certain thiourea derivatives have shown efficacy in preventing the formation of these resilient structures.

Specifically, a copper complex of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea demonstrated the ability to prevent biofilm formation by both standard and methicillin-resistant strains of staphylococci. biointerfaceresearch.com Studies have indicated a direct correlation between the activity of a thiourea compound against free-floating (planktonic) bacteria and its ability to prevent biofilm formation. biointerfaceresearch.com Another related compound, (S-3,4-dichlorobenzyl) isothiourea hydrochloride (known as A22), was also shown to inhibit biofilm formation in Pseudomonas aeruginosa by altering the bacterial cell shape, which in turn affects motility and surface adhesion. aerzteblatt.de This suggests that the antibiofilm activity of dichlorophenyl-containing thiourea derivatives may stem from interference with the initial stages of bacterial adhesion and community development.

Copper-Dependent Antimicrobial Pathways

The antimicrobial activity of some thiourea compounds is significantly enhanced in the presence of copper. A high-throughput screening effort to identify copper-dependent inhibitors of Staphylococcus aureus uncovered a family of compounds with an extended thiourea core structure that exhibited strictly copper-dependent inhibitory activity. nih.gov This suggests that these molecules can harness the natural antibacterial properties of copper. nih.govnih.gov

The formation of copper (II) complexes with thiourea derivatives has been a strategic approach to enhance their antimicrobial potency. biointerfaceresearch.comtouro.edu These complexes, where the thiourea ligand chelates the copper ion, often show greater activity than the thiourea compound alone. biointerfaceresearch.com The complex of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, for example, displayed very high activity against numerous clinically isolated strains of S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5–2 μg/mL. touro.edu This copper-dependent pathway represents a promising strategy for developing new antimicrobials by combining the chemical properties of thiourea scaffolds with the inherent toxicity of copper to bacterial cells. nih.gov

Anticancer Activity Mechanisms

Diarylthiourea compounds, including 1-(3,4-Dichlorophenyl)-3-phenylthiourea, have emerged as a class of molecules with significant potential in oncology. Their anticancer effects are attributed to several mechanisms, primarily centered on the inhibition of key enzymes that drive cancer progression and potential interactions with nucleic acids.

Enzymatic Inhibition (e.g., Kinases, K-Ras protein, VEGFR-2)

The dysregulation of protein kinase signaling is a hallmark of many cancers. researchgate.net Diaryl urea (B33335) and thiourea derivatives have been identified as potent inhibitors of several kinases involved in tumorigenesis. nih.gov

Kinase and VEGFR-2 Inhibition: A critical target in cancer therapy is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase essential for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. mdpi.comnih.gov Diaryl urea structures are known to act as VEGFR-2 inhibitors. Thiourea derivatives containing pyridine (B92270) or thiadiazine rings have also demonstrated strong anticancer activity by targeting VEGFR-2, among other kinases. biointerfaceresearch.com The inhibition of VEGFR-2 blocks the signaling cascade that promotes the growth of blood vessels, thereby starving the tumor and impeding its growth and metastasis.

K-Ras Protein Inhibition: The Ras family of proteins, particularly K-Ras, are small GTPases that act as molecular switches in signaling pathways controlling cell growth and proliferation. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers. nih.gov While direct inhibition of K-Ras has been historically challenging, certain thiourea derivatives have shown promise. nih.gov Docking studies of 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, a compound structurally related to the subject of this article, indicated a strong binding affinity for the hydrophobic pocket of the K-Ras protein, suggesting a potential mechanism for its anticancer activity against lung cancer cells. biointerfaceresearch.com This suggests that the diarylthiourea scaffold is a viable starting point for developing inhibitors that can target the oncogenic K-Ras protein.

The table below presents the cytotoxic activity of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, a closely related analog, against various human cancer cell lines.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of a Related Dichlorophenyl Thiourea Derivative

Cell Line Cancer Type IC₅₀ (µM)
SW480 Primary Colon Cancer 9.0
SW620 Metastatic Colon Cancer 1.5
K-562 Chronic Myelogenous Leukemia 6.3

Data from a study on 3-(trifluoromethyl)phenylthiourea derivatives. biointerfaceresearch.comnih.gov

Interactions with Nucleic Acids (DNA)

Beyond enzymatic inhibition, another proposed mechanism for the anticancer activity of thiourea derivatives is their direct interaction with DNA. The planar aromatic structures present in many diarylthiourea compounds are conducive to intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. biointerfaceresearch.com

Studies on various thiourea derivatives have supported this hypothesis. For example, molecular docking simulations of an adamantane-naphthyl thiourea conjugate suggested a mixed binding mode where the planar naphthyl group intercalates with DNA base pairs. biointerfaceresearch.com Similarly, electrochemical studies of newly synthesized bis-thiourea derivatives revealed that they interact with DNA, likely through intercalation. aerzteblatt.de A novel thiourea polymer was also found to exert its anticancer effects by causing DNA damage, potentially through direct insertion or electrostatic interactions. Such interactions can disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Modulation of Intracellular Signaling Cascades

Research into the biological effects of this compound has identified its ability to modulate specific intracellular signaling pathways, particularly those related to inflammatory responses. In in vitro studies involving human colon adenocarcinoma cell lines (SW480 and SW620), this compound was shown to act as an inhibitor of Interleukin-6 (IL-6) secretion. nih.gov The observed decrease in IL-6 levels ranged from 23% to 63% across the tested thiourea derivatives. nih.gov

Interleukin-6 is a pleiotropic cytokine that plays a crucial role in tumor progression. nih.gov The IL-6 signaling cascade, often activated through the Janus kinase (JAK) and signal transducer and activator of transcription (STAT3) pathway, is linked to processes such as tumor growth, survival, angiogenesis, and metastasis. nih.govnih.gov By reducing the secretion of IL-6, this compound can interfere with this pro-tumorigenic microenvironment, representing a significant mechanism of its biological activity. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis)

This compound has demonstrated potent pro-apoptotic activity in various cancer cell lines. nih.gov Studies indicate that the compound induces a cellular response leading to late-stage apoptosis or necrosis. nih.gov The effect was particularly pronounced in human colon adenocarcinoma (SW480, SW620) and chronic myelogenous leukemia (K-562) cell lines. nih.gov

In colon cancer cells, the compound was highly effective, inducing late apoptosis in 95% (±1.5%) of SW480 cells and 99% of SW620 cells when applied at its IC₅₀ concentration. nih.gov A significant, though lesser, effect was observed in K-562 leukemia cells, where it induced late apoptosis in 73% of the cell population. nih.gov This capacity to trigger programmed cell death is a key mechanism behind its cytotoxic effects. nih.gov The induction of apoptosis is a critical endpoint for many anticancer agents, as it involves the controlled elimination of malignant cells. nih.govbue.edu.eg

Induction of Late Apoptosis by this compound in Cancer Cell Lines
Cell LineCancer TypePercentage of Cells in Late Apoptosis (%) nih.gov
SW480Colon Adenocarcinoma95 ± 1.5
SW620Colon Adenocarcinoma (Metastatic)99
K-562Chronic Myelogenous Leukemia73

Effects on Cell Proliferation and Viability in in vitro Models

The antiproliferative and cytotoxic properties of this compound have been evaluated against a panel of human cancer cell lines. nih.gov The compound exhibited high cytotoxicity, particularly against colon and prostate cancer cells, as well as leukemia cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Among a series of related thiourea analogs, the 3,4-dichloro substituted compound was identified as the most potent against the metastatic colon cancer cell line SW620, with an IC₅₀ value of 1.5 ± 0.72 µM. nih.gov Its activity against other cell lines was also significant, with IC₅₀ values of 8.9 ± 1.95 µM for SW480 (colon), 2.5 ± 0.82 µM for K-562 (leukemia), and 4.9 ± 1.15 µM for PC3 (prostate). nih.gov Notably, these derivatives demonstrated a more favorable growth inhibitory profile than the conventional chemotherapeutic agent cisplatin (B142131) in the selected tumor cells and showed favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov Furthermore, studies using the trypan blue exclusion test showed that this class of compounds diminished the viability of SW620 cells by 45–58%. nih.gov

In Vitro Cytotoxicity (IC₅₀) of this compound nih.gov
Cell LineCancer TypeIC₅₀ (µM)
SW620Colon Adenocarcinoma (Metastatic)1.5 ± 0.72
K-562Chronic Myelogenous Leukemia2.5 ± 0.82
PC3Prostate Cancer4.9 ± 1.15
SW480Colon Adenocarcinoma8.9 ± 1.95

Enzyme Inhibition Beyond Oncological Targets

Aldose Reductase Inhibition

Based on a review of the available scientific literature, no specific studies were found that evaluated the direct inhibitory activity of this compound against the enzyme aldose reductase.

α-Amylase and α-Glycosidase Inhibition for Metabolic Regulation

A review of published research did not yield studies specifically investigating the inhibitory effects of this compound on α-amylase and α-glycosidase, key enzymes in carbohydrate digestion. nih.govnih.gov While other complex molecules containing a 3,4-dichlorophenyl moiety have shown dual inhibitory activity against these enzymes, data for this specific phenylthiourea (B91264) compound is not available. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Following a review of the scientific literature, no studies were identified that specifically assessed the inhibitory potential of this compound against acetylcholinesterase or butyrylcholinesterase.

Urease Inhibitory Mechanisms

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. Its activity is a significant virulence factor in infections caused by pathogens like Helicobacter pylori, as it helps the bacteria survive in the acidic environment of the stomach, contributing to gastric and peptic ulcers. The inhibition of urease is therefore a key target for developing new therapeutic agents.

While direct mechanistic studies on this compound as a urease inhibitor are not extensively detailed in available research, studies on structurally related compounds provide insight. Research into dipeptides conjugated to a 2,3-dichlorophenyl piperazine (B1678402) moiety, which are then converted into thiourea derivatives, has shown that these molecules can be effective inhibitors of urease activity. In these more complex structures, thiourea derivatives featuring chloro and fluoro substituents at the meta or para positions of the phenyl ring demonstrated predominant urease inhibitory activity. This suggests that the electronic properties conferred by halogen substituents on the phenyl ring, such as the dichloro- substitution in this compound, are a crucial feature for potential interaction with the urease active site.

Antioxidant Activity

Thiourea derivatives are recognized for their potential to act as antioxidants by scavenging free radicals, which are implicated in oxidative stress and various diseases. The antioxidant capacity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.

Specific research on the closely related compound 1,3-bis(3,4-dichlorophenyl)thiourea has demonstrated strong antioxidant activity. mdpi.com This derivative showed a high reducing potential against both ABTS and DPPH free radicals. mdpi.com The mechanism by which many thiourea derivatives exert their antioxidant effect is believed to be through hydrogen atom transfer (HAT), where the thiourea molecule donates a hydrogen atom to neutralize a free radical.

Table 1: Antioxidant Activity of 1,3-bis(3,4-Dichlorophenyl)thiourea

Assay IC₅₀ Value (µg/mL)
DPPH Radical Scavenging 45
ABTS Radical Scavenging 52

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Antitubercular Mechanisms

Tuberculosis (TB) remains a major global health issue, and the search for novel therapeutic agents is critical, especially with the rise of drug-resistant strains of Mycobacterium tuberculosis. Thiourea derivatives have emerged as a class of compounds with potential antitubercular properties.

While specific mechanistic studies on this compound are limited, broader research has explored the anti-TB potential of various thiourea-containing molecules. For instance, derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters containing a thiourea moiety have been synthesized and evaluated as promising anti-TB agents. mdpi.com The mechanism of action for many antitubercular drugs involves the inhibition of essential mycobacterial processes, such as the synthesis of the unique mycolic acid cell wall or the disruption of protein synthesis. Although the precise target for thiourea derivatives is an area of active investigation, their activity underscores the importance of this chemical scaffold in the development of new anti-TB drugs.

Antiviral Pathways

The thiourea scaffold is a versatile structural motif that has been incorporated into various compounds designed for antiviral activity. Research in this area is broad, targeting a range of viruses and exploring different mechanisms of action.

Currently, specific research detailing the antiviral pathways affected by this compound is not available. However, studies on other thiourea derivatives show they are being investigated for their potential to inhibit viral replication and entry. The biological activity of such compounds is often linked to their ability to interact with viral enzymes or proteins, thereby disrupting the viral life cycle.

Antifungal Properties

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and there is a continuous need for new antifungal agents. The chemical structure of this compound contains features that are of interest in the design of antifungal compounds.

Specific mechanistic data on the antifungal properties of this compound is not well-documented. However, structure-activity relationship studies on related aromatic compounds have provided valuable insights. For example, it has been observed that dichlorinated aromatic derivatives can exhibit higher antifungal activity against certain phytopathogenic fungi compared to their mono-chlorinated counterparts. This suggests that the 3,4-dichloro substitution on the phenyl ring could be a key contributor to potential antifungal efficacy.

Antiparasitic Efficacy (e.g., TriTryp Diseases)

TriTryp diseases, which include Chagas disease, human African trypanosomiasis, and leishmaniasis, are caused by protozoan parasites of the Trypanosomatidae family. These diseases affect millions of people worldwide, and current treatments have significant limitations, necessitating the search for new drugs.

There is currently no available research data on the efficacy or mechanism of action of this compound against the parasites responsible for TriTryp diseases.

Anti-inflammatory Action

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The development of novel anti-inflammatory agents is a major focus of pharmaceutical research.

While the 3,4-dichlorophenyl group is present in some molecules investigated for anti-inflammatory properties, specific studies detailing the anti-inflammatory action and mechanistic pathways of this compound have not been reported. Research on other, structurally different compounds containing the 3,4-dichlorophenyl moiety has explored their potential to modulate inflammatory pathways, but these findings cannot be directly extrapolated to the target thiourea compound.

Coordination Chemistry and Metal Complexation Studies

Synthesis and Characterization of Metal Complexes with Thiourea (B124793) Ligands

The synthesis of metal complexes with 1-(3,4-Dichlorophenyl)-3-phenylthiourea typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical techniques, including elemental analysis, melting point determination, and spectroscopic methods. The nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants can influence the structure and properties of the final product.

This compound can coordinate to metal ions in several ways, primarily acting as a monodentate or a bidentate ligand.

Monodentate S-Coordination: The most common coordination mode for N,N'-disubstituted thiourea ligands is through the sulfur atom of the thiocarbonyl group. rdd.edu.iq This results in the formation of a metal-sulfur bond.

Bidentate S,N-Coordination: In some cases, the ligand can act as a bidentate chelate, coordinating through both the sulfur atom and one of the nitrogen atoms of the thiourea backbone. mdpi.comwaikato.ac.nz This mode of coordination leads to the formation of a stable four-membered metallocycle. waikato.ac.nz The specific nitrogen atom involved in coordination can be influenced by the steric and electronic properties of the substituents on the phenyl rings.

Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, this compound can form both mononuclear and dimeric complexes.

Mononuclear Complexes: In these compounds, a single metal ion is coordinated to one or more thiourea ligands. The geometry around the metal center can vary, with examples including tetrahedral and square planar arrangements.

Dimeric Complexes: Dimeric structures can be formed where two metal centers are bridged by one or more thiourea ligands. mdpi.com Sulfur bridges are a common feature in such complexes. researchgate.net The formation of these halogeno-bridged dimers can be influenced by the presence of halide ions in the coordination sphere.

Spectroscopic Investigations of Metal Complexes

Spectroscopic techniques are invaluable tools for elucidating the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the ligand upon complexation provide key evidence for coordination. A shift in the ν(C=S) stretching vibration to a lower frequency is indicative of the sulfur atom's involvement in bonding to the metal. Conversely, an increase in the ν(C-N) stretching frequency suggests an increase in the double bond character of the C-N bond upon coordination. Shifts in the N-H stretching vibrations can also provide insights into the coordination mode.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II), EPR spectroscopy is a powerful technique for determining the geometry of the complex and the nature of the metal-ligand bonding.

X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS, including X-ray Absorption Near Edge Structure (XANES), can provide detailed information about the local coordination environment of the metal atom, such as its oxidation state, coordination number, and the identity of the coordinating atoms. mdpi.com

Impact of Metal Complexation on Ligand Reactivity and Biological Activity

The coordination of this compound to a metal ion can significantly alter its chemical reactivity and biological properties. It has been observed that metal complexes of thiourea derivatives often exhibit enhanced biological activity compared to the free ligands. nih.govrsc.org

For instance, a copper(II) complex of a related compound, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, has demonstrated high activity against clinically isolated strains of S. aureus and S. epidermidis. mdpi.com This enhancement in biological activity is often attributed to factors such as increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the ability of the metal ion to interact with biological targets. The complexation can also lead to changes in the electronic properties of the ligand, potentially making it a more potent inhibitor of enzymes or other biological macromolecules. Studies have shown that some thiourea derivatives and their metal complexes can act as dual inhibitors of DNA gyrase and topoisomerase IV. mdpi.com

Data Tables

Table 1: Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complex

Compound/Complexν(N-H) (cm⁻¹)ν(C=S) (cm⁻¹)
This compound (Ligand)~3419~810
Metal Complex of the LigandShiftedLower frequency

Note: The values presented are approximate and can vary depending on the specific metal and the full structure of the complex.

Molecular Docking and Receptor Ligand Interactions

Application of Computational Docking Methodologies

Computational docking has been instrumental in elucidating the potential mechanisms of action for various thiourea (B124793) derivatives. These methodologies simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, to predict the preferred binding orientation and affinity.

For instance, a study on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea utilized molecular docking to investigate its interaction with cytochrome reductase. This analysis resulted in a calculated binding affinity of -6.3 kcal/mol, suggesting the formation of a stable complex and indicating its potential as a lead compound for the development of new antifungal agents. uns.ac.rs Similarly, computational studies on 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea revealed its inhibitory activity against the Farnesoid X receptor, a significant target in metabolic and inflammatory diseases. curtin.edu.au

In the context of anticancer research, molecular docking has been applied to phenylthiourea (B91264) derivatives to predict their cytotoxic activity. For example, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea were docked with the Epidermal Growth Factor Receptor (EGFR), yielding binding scores of -7.3 kcal/mol and -8.2 kcal/mol, respectively. ubaya.ac.id Another study focused on N-(phenylcarbamothioyl)-4-chloro-benzamide, which was docked against the checkpoint kinase 1 receptor, resulting in a plant score of -67.19 kcal/mol. jppres.com These computational predictions are crucial in prioritizing compounds for further experimental evaluation.

Identification of Putative Binding Sites and Critical Amino Acid Residues

A critical aspect of molecular docking is the identification of the specific binding site on the protein and the key amino acid residues that stabilize the ligand-receptor complex. For 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea , the docking study against cytochrome reductase identified several crucial amino acid interactions. uns.ac.rs

The analysis revealed interactions with residues such as Val182, Lis128, Val127, Arg126, Glu125, and Tyr185. uns.ac.rs These residues form a combination of hydrogen bonds, π-sigma, alkyl, and halogen interactions with the ligand, anchoring it within the binding pocket of the enzyme. uns.ac.rs

While direct data for 1-(3,4-Dichlorophenyl)-3-phenylthiourea is unavailable, the binding patterns of analogous compounds provide a predictive framework for its potential interactions. It is plausible that the dichlorophenyl and phenyl rings, along with the thiourea linker, would engage with a combination of hydrophobic and polar residues within a target protein's binding site.

Detailed Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Contacts)

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Research on thiourea derivatives highlights the importance of hydrogen bonds, hydrophobic interactions, and other electrostatic forces.

In the case of 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea , the following non-covalent interactions were identified in its complex with cytochrome reductase uns.ac.rs:

Hydrogen Bonding: The NH group of the thiourea moiety forms a hydrogen bond with Glu125, and the CF3 group interacts with Lis128 via hydrogen bonding. uns.ac.rs

π-Sigma and Alkyl Interactions: The phenyl ring engages in π-sigma and alkyl interactions with Val182. uns.ac.rs The CF3 group also forms a π-alkyl interaction with Tyr185 and an alkyl interaction with Lis128. uns.ac.rs

Halogen Interactions: The trifluoromethyl group was observed to have halogen interactions with Val127 and Arg126. uns.ac.rs

Table of Non-Covalent Interactions for a Related Thiourea Derivative
Interacting Ligand GroupInteracting Amino AcidType of Interaction
Phenyl RingVal182π-Sigma, Alkyl
CF3 GroupLis128Hydrogen Bond, Alkyl
CF3 GroupVal127, Arg126Halogen Interaction
NH GroupGlu125Hydrogen Bond
CF3 GroupTyr185π-Alkyl

Data derived from the study on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. uns.ac.rs

Validation and Correlation of Docking Results with Experimental Biological Data

A crucial step in computational drug design is the validation of in silico predictions with experimental data. A strong correlation between docking scores and observed biological activity enhances the reliability of the computational models.

For several phenylthiourea derivatives, a good correlation has been observed between their predicted binding affinities and their experimentally determined cytotoxic activities. For instance, the lower binding score of N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea (-8.2 kcal/mol) compared to N-(4-methoxy)-benzoyl-N'-phenylthiourea (-7.3 kcal/mol) corresponded to a lower IC50 value (0.37 mM vs. 0.38 mM) against MCF-7 breast cancer cells, indicating higher cytotoxic activity. ubaya.ac.id

Similarly, a study on a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs found that compounds with 3,4-dichloro substituents displayed the highest cytotoxic activity, with IC50 values ranging from 1.5 to 8.9 µM against various cancer cell lines. nih.gov While this study did not report specific docking scores, the potent biological activity of the 3,4-dichlorophenyl moiety aligns with the favorable binding energies often predicted for halogenated compounds in docking simulations. These findings underscore the utility of molecular docking as a predictive tool in the identification and optimization of bioactive thiourea derivatives.

Correlation of Docking Scores and Cytotoxic Activity for Phenylthiourea Derivatives
CompoundReceptorBinding Score (kcal/mol)Experimental IC50
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaEGFR-8.20.37 mM
N-(4-methoxy)-benzoyl-N'-phenylthioureaEGFR-7.30.38 mM

This data illustrates the predictive value of molecular docking in assessing the potential biological activity of related compounds. ubaya.ac.id

Advanced Applications and Future Research Avenues Non Clinical

Role as Synthetic Precursors for Novel Heterocyclic Compounds

1-(3,4-Dichlorophenyl)-3-phenylthiourea and its analogs are valuable intermediates in organic synthesis, primarily due to the reactive nature of the thiourea (B124793) backbone. nih.gov This moiety can undergo a variety of cyclization reactions to form a diverse array of heterocyclic compounds. These heterocycles are of significant interest due to their presence in many biologically active molecules and functional materials. Thiourea derivatives serve as readily available and versatile building blocks for constructing these complex molecular architectures. mdpi.com

The thiourea functional group is a key precursor for the synthesis of sulfur and nitrogen-containing heterocycles. The condensation of thiourea derivatives with α-halocarbonyl compounds is a classic and effective method for forming 2-aminothiazole (B372263) rings. nih.gov Similarly, these precursors are instrumental in synthesizing imidazole (B134444) and benzothiazole (B30560) structures, which are core components in many pharmacologically and industrially relevant compounds. nih.govmdpi.com

Thiazole (B1198619) Derivatives: The synthesis of thiazoles often involves the reaction of a thiourea derivative with compounds containing a suitable two-carbon unit, typically an α-haloketone. This reaction, known as the Hantzsch thiazole synthesis, proceeds via nucleophilic attack of the sulfur atom followed by intramolecular cyclization and dehydration. The use of substituted thioureas like this compound allows for the direct incorporation of specific aryl groups onto the resulting thiazole ring, which is crucial for tuning the properties of the final molecule. ekb.egresearchgate.net

Imidazole Derivatives: While the synthesis of imidazoles from thioureas is less direct than that of thiazoles, thioureas can be converted into guanidines, which are key intermediates for imidazole synthesis. nih.gov Alternatively, desulfurization-cyclization reactions can be employed. For instance, reaction with appropriate reagents can lead to the formation of carbodiimides, which can then cyclize with aminoketones to yield substituted imidazoles.

Benzothiazole Derivatives: Benzothiazoles can be prepared from arylthioureas through intramolecular electrophilic cyclization, a reaction often promoted by an oxidizing agent like bromine. nih.gov In this process, the aryl ring attached to one of the thiourea nitrogen atoms undergoes cyclization onto the sulfur atom, followed by aromatization to yield the benzothiazole core. mdpi.comresearchgate.netderpharmachemica.com The substitution pattern on the aryl ring of the thiourea precursor directly dictates the substitution on the resulting benzothiazole.

PrecursorReagent/ConditionResulting HeterocycleReference
Arylthioureasα-Halocarbonyl compounds2-Aminothiazoles nih.gov
ArylthioureasBromine (Oxidizing Agent)Benzothiazoles nih.gov
Thiourea DerivativesConversion to GuanidinesImidazoles nih.gov

Catalytic Applications as Organocatalysts

Thiourea derivatives have emerged as a prominent class of hydrogen-bond-donating organocatalysts. researchgate.net Their ability to form strong hydrogen bonds with various functional groups allows them to activate substrates and facilitate a wide range of chemical transformations. The two N-H protons of the thiourea moiety act as a "bidentate" hydrogen bond donor, binding to and stabilizing anionic intermediates or activating electrophiles. Acylthiourea derivatives, in particular, have been explored as catalysts in various reactions. researchgate.net While specific catalytic applications of this compound are not extensively documented, the structural motif is highly relevant to this field. The electronic properties of the dichlorophenyl and phenyl rings can be fine-tuned to modulate the acidity of the N-H protons and, consequently, the catalytic activity.

Utility in Materials Science

The unique structural and electronic properties of acyl and aryl thioureas make them attractive candidates for applications in materials science. researchgate.net These compounds have been investigated for their potential use in creating chemosensors, adhesives, flame retardants, and thermal stabilizers.

Chemosensors: The thiourea functional group can act as a binding site for various anions and metal ions. When incorporated into a larger molecular framework that includes a chromophore or fluorophore, the binding event can trigger a detectable change in color or fluorescence. This principle is the basis for their use as chemosensors for environmental or industrial monitoring. researchgate.net

Adhesives: The hydrogen-bonding capabilities of the thiourea group can contribute to strong intermolecular interactions, a key property for adhesive materials. Polymers incorporating thiourea moieties can exhibit enhanced adhesion to various substrates.

Flame Retardants: The presence of nitrogen and sulfur in thiourea derivatives can impart flame-retardant properties to polymers. During combustion, they can promote the formation of a char layer, which acts as a barrier to heat and mass transfer, thus slowing the burning process.

Thermal Stabilizers: Phenylthiourea (B91264) derivatives have been investigated as thermal stabilizers for polymers like rigid poly(vinyl chloride) (PVC). researchgate.net They can prevent the thermal degradation of the polymer by reacting with and neutralizing degradative species, such as hydrochloric acid released from PVC at high temperatures.

Potential in Agricultural Sciences

Thiourea derivatives have a long history of investigation in agricultural science, with various analogs demonstrating potent biological activities. The this compound scaffold is of particular interest due to the known bioactivity of the dichlorophenyl moiety in many commercial pesticides.

Herbicidal Agents: Phenylurea compounds are a well-established class of herbicides, and their thiourea analogs have also shown significant herbicidal activity. cabidigitallibrary.org Derivatives of acylthiourea have demonstrated good herbicidal effects against weeds like Digitaria adscendens and Amaranthus retroflexus. tandfonline.comresearchgate.net These compounds often act by inhibiting key plant enzymes, such as acetohydroxyacid synthase (AHAS). tandfonline.com

Insecticidal Agents: The thiourea backbone is present in several classes of insecticides. Novel diamide (B1670390) derivatives containing acylthiourea have been designed as potent insecticides targeting insect ryanodine (B192298) receptors. rsc.org Furthermore, acylthiourea-containing isoxazoline (B3343090) derivatives have shown high efficacy against insects like Plutella xylostella. mdpi.com The introduction of specific substituents on the phenyl rings is a key strategy for optimizing insecticidal potency and spectrum. nih.gov

Fungicidal Agents: Various heterocyclic compounds derived from thioureas exhibit significant fungicidal properties. mdpi.com Thiadiazole derivatives, for example, have shown considerable activity against fungi such as Phytophthora infestans. nih.gov The fungicidal potential of thiourea derivatives against a range of plant pathogenic fungi, including Botrytis cinerea and Pyricularia oryzae, has been documented. researchgate.netfrontiersin.org

Agricultural ApplicationTarget Organism/SystemExample Derivative ClassReference(s)
HerbicideDigitaria adscendens, Amaranthus retroflexusAcylthioureas tandfonline.comresearchgate.net
InsecticidePlutella xylostella, Spodoptera frugiperdaAcylthiourea-isoxazolines, Acylthiourea-diamides rsc.orgmdpi.com
FungicidePhytophthora infestans, Botrytis cinereaThiadiazoles, Triazoles nih.govfrontiersin.org

Strategies for Developing Multi-Targeted Agents

The development of multi-targeted agents is a growing area of research aimed at creating single molecules that can interact with multiple biological targets. This approach is particularly relevant for addressing complex problems like drug resistance or for developing broad-spectrum agricultural agents. The this compound scaffold is an attractive starting point for such strategies due to the diverse biological activities associated with its derivatives.

Strategies for developing multi-targeted agents from this scaffold could involve:

Molecular Hybridization: This approach involves covalently linking the thiourea pharmacophore with another known active molecule or pharmacophore. For example, combining the thiourea core with a pyrazole (B372694) moiety has led to compounds with potent antimicrobial activity. nih.gov

Fragment-Based Design: By identifying the key structural fragments responsible for different biological activities (e.g., the dichlorophenyl group for insecticidal action and another fragment for fungicidal action), new molecules can be designed that incorporate both features.

Privileged Scaffold Diversification: The thiourea core can be considered a "privileged scaffold" due to its ability to bind to multiple biological targets. A common strategy is to synthesize a large library of derivatives by varying the substituents on the two phenyl rings and then screen this library against a panel of different targets (e.g., various enzymes, receptors, or whole organisms) to identify multi-active compounds. Compounds with 3,4-dichloro substituents have shown high cytotoxic activity against certain cancer cell lines, indicating potential for repurposing scaffolds across different biological domains. nih.gov

Q & A

Q. What spectroscopic and crystallographic methods are employed to characterize 1-(3,4-Dichlorophenyl)-3-phenylthiourea?

To confirm the structural identity of the compound, researchers typically use:

  • Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) peaks based on substituent electronic effects. For example, deshielded aromatic protons adjacent to chlorine atoms show distinct splitting patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic thiourea C=S stretching vibrations (~1,250–1,350 cm⁻¹) and N–H stretches (~3,200–3,400 cm⁻¹) .
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles between aromatic rings to confirm molecular geometry .

Q. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₀Cl₂N₂S
Melting Point197–199°C
Boiling Point327.7°C (estimated)
SolubilityLow in water; soluble in DMSO

Q. How is the compound synthesized, and what purity validation methods are recommended?

A common synthesis route involves reacting 3,4-dichloroaniline with phenyl isothiocyanate under inert conditions. Purity is validated via:

  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Elemental Analysis : Confirm %C, %H, %N, and %S deviations within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do computational methods (DFT, MD) elucidate electronic properties and stability?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity. Electron-withdrawing chlorine substituents lower HOMO energy, reducing electrophilicity .
  • Molecular Dynamics (MD) Simulations : Analyze solvation effects in polar solvents (e.g., water, ethanol) to predict aggregation behavior and stability under environmental conditions .

Q. Example Computational Data

ParameterValue (DFT)Significance
HOMO Energy (eV)-6.2Electron-donating capacity
LUMO Energy (eV)-1.7Electrophilic susceptibility
Dipole Moment (Debye)4.8Polarity in solution

Q. What environmental degradation pathways are observed, and how are metabolites identified?

  • Hydrolysis : Under alkaline conditions, the thiourea moiety degrades to form 3,4-dichloroaniline and phenylamine derivatives.
  • Photolysis : UV exposure generates sulfonic acid intermediates, detected via LC-MS/MS with fragmentation patterns (e.g., m/z 221 → 185) .
  • Microbial Metabolism : Soil studies reveal microbial conversion to 1-(3,4-dichlorophenyl)urea (DCPU), identified via isotopic labeling and GC-MS .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in toxicity or enzyme inhibition may arise from:

  • Experimental Design Variability : Differences in solvent choice (DMSO vs. ethanol) affect compound solubility and bioavailability.
  • Assay Interference : Thiourea’s redox activity may produce false positives in colorimetric assays (e.g., MTT). Validate results with orthogonal methods like fluorescence quenching .
  • Species-Specific Metabolism : Compare metabolic stability using liver microsomes from multiple species (e.g., human vs. rat) .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Lipophilicity Modulation : Introduce polar substituents (e.g., –OH, –COOH) to improve aqueous solubility while retaining Cl groups for target binding .
  • Prodrug Design : Mask the thiourea group with enzymatically cleavable moieties (e.g., acetyl) to enhance oral bioavailability .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : Simulate binding to tyrosine kinase receptors (e.g., EGFR), highlighting hydrogen bonds between the thiourea sulfur and Lys residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd ~10⁻⁶ M) and entropy-driven interactions in buffer systems .

Data Contradiction Analysis

Example Issue : Conflicting reports on herbicidal efficacy.

  • Root Cause : Variability in application matrices (e.g., soil pH, organic matter content).
  • Resolution : Standardize testing using OECD guidelines for soil adsorption (Koc values) and dose-response curves .

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